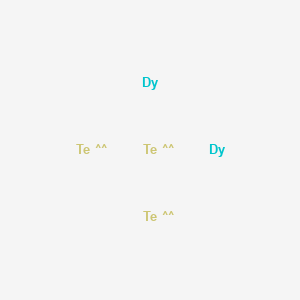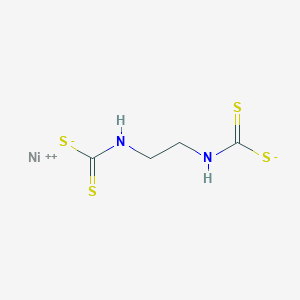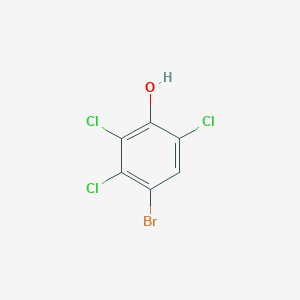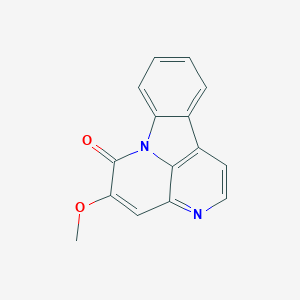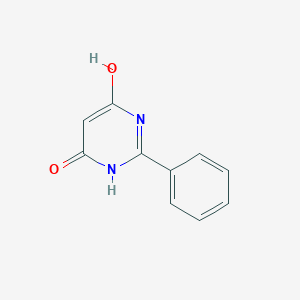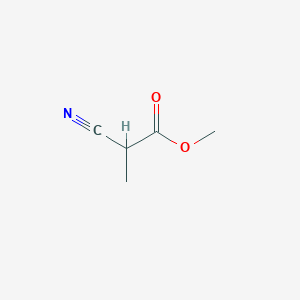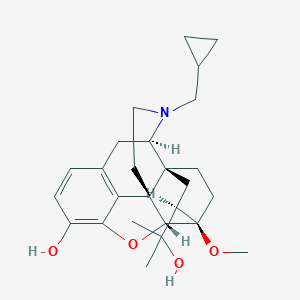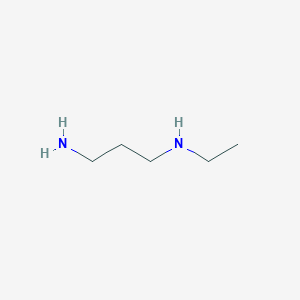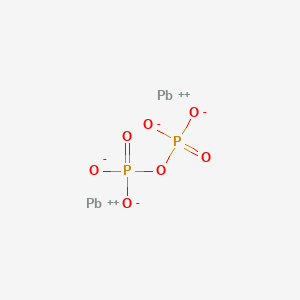
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium, commonly known as OPV, is a vanadium-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. OPV is a coordination complex that contains a central vanadium atom coordinated with two 1-phenylbutane-1,3-dione ligands.
Scientific Research Applications
Synthesis and Characterization
Oxovanadium (IV) complexes ligated by [NNO] donor ligands have been synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques . Block-shaped brown crystals from the methanolic solutions of these oxovanadium (IV) complexes were obtained during the crystallization process .
Transformation into Dioxovanadium (V) Complexes
Crystallographic structures of the resulting crystals revealed that the original oxovanadium (IV) complexes have been transformed into new dioxovanadium (V) complexes with concomitant oxidation of V IV to V V .
Catalyst for CO2 Cycloaddition Reaction
The original oxovanadium (IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .
Density Functional Theory (DFT) Calculations
The geometries of oxovanadium (IV) complexes are optimized by the density functional theory (DFT) calculations at the uB3LYP/6-31G**/LANL2DZ level of theory .
TD-DFT and Spin Density Plots
Further, TD-DFT and Spin Density Plots for the oxovanadium (IV) complexes are performed in order to get more insights about their electronic absorption and EPR spectroscopies, respectively .
Preparation of Vanadium (III) β-diketonates
The chelate prepared with pentane-2,4-dione was also obtained by reduction of ammonium vanadate and oxobis (pentane-2,4-dionato)-vanadium (IV) .
Mechanism of Action
Target of Action
It’s known that vanadium complexes can interact with a variety of biological targets, including enzymes and other proteins .
Mode of Action
For instance, they can bind to proteins and enzymes, altering their function . In some cases, these interactions can lead to changes in cellular processes, such as signal transduction pathways .
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, disrupt signal transduction pathways, and alter the function of various proteins .
Pharmacokinetics
It’s known that the bioavailability of vanadium complexes can be influenced by factors such as their chemical structure, the presence of other compounds, and the physiological conditions of the body .
Result of Action
For example, they can alter the function of proteins and enzymes, disrupt cellular processes, and even induce cell death in certain cases .
Action Environment
The action, efficacy, and stability of Oxovanadium;1-phenylbutane-1,3-dione can be influenced by various environmental factors. For instance, the presence of other compounds can affect its ability to interact with its targets. Additionally, physiological conditions such as pH and temperature can also influence its action .
properties
IUPAC Name |
oxovanadium;1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-6H,7H2,1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVRHLQEOCHGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium | |
CAS RN |
14767-37-4 |
Source


|
| Record name | Vanadium,3-butanedionato)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

